molecular formula C18H19N5O5S2 B2958869 Methyl 3-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1421444-15-6

Methyl 3-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2958869
CAS RN: 1421444-15-6
M. Wt: 449.5
InChI Key: SUTSJYPCZDKBPC-UHFFFAOYSA-N
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Description

“Methyl 3-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains several functional groups, including a methyl group, an oxadiazole ring, a pyridine ring, a piperazine ring, a sulfonyl group, and a carboxylate group .

Scientific Research Applications

Pharmacological Applications

Compounds similar to Methyl 3-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate have been explored for their potential in treating various conditions. For example, derivatives of azetidine, pyrrolidine, and piperidine, including those with oxadiazole moieties, have been investigated for their selective agonist properties at 5-HT-1D receptors, indicating their potential in migraine treatment with fewer side effects (Habernickel, 2001). This highlights a significant area of research focusing on the development of new therapeutic agents with improved efficacy and safety profiles.

Molecular Interactions and Binding Affinity

Studies on molecular interactions and binding affinities of similar compounds have provided insights into their pharmacodynamics. For instance, the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor has been characterized, offering valuable information on the steric and electrostatic requirements for receptor binding, which could inform the design of new compounds with targeted effects (Shim et al., 2002).

Anticancer and Antibacterial Potential

Research into the anticancer and antibacterial properties of compounds bearing the 1,3,4-oxadiazole and piperidine motifs has been conducted, highlighting their potential as therapeutic agents. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown moderate to significant antibacterial activity (Khalid et al., 2016). Furthermore, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole moieties have been evaluated as promising anticancer agents, emphasizing the versatility of these compounds in drug development (Rehman et al., 2018).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, agriculture, and material science could be investigated .

Mechanism of Action

properties

IUPAC Name

methyl 3-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S2/c1-12-20-17(21-28-12)13-3-4-15(19-11-13)22-6-8-23(9-7-22)30(25,26)14-5-10-29-16(14)18(24)27-2/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTSJYPCZDKBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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